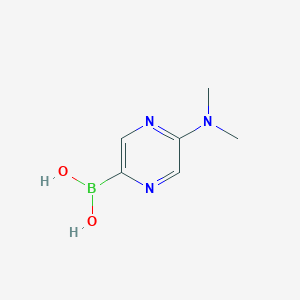
5-(Dimethylamino)pyrazine-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)pyrazine-2-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyrazine-2-boronic acid typically involves the borylation of a pyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of this compound on a laboratory scale.
Industrial Production Methods
Industrial production would likely involve optimizing the Suzuki-Miyaura coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .
化学反应分析
Types of Reactions
5-(Dimethylamino)pyrazine-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
科学研究应用
5-(Dimethylamino)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用机制
The mechanism of action of 5-(Dimethylamino)pyrazine-2-boronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The dimethylamino group enhances the compound’s solubility and reactivity, facilitating its use in various chemical and biological applications .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another widely used boronic acid derivative, but with a phenyl group instead of a pyrazine ring.
4-(Dimethylamino)phenylboronic acid: Similar to 5-(Dimethylamino)pyrazine-2-boronic acid but with a phenyl ring substituted with a dimethylamino group.
2-Pyridylboronic acid: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to the presence of both a pyrazine ring and a dimethylamino group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific molecular interactions .
属性
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURTZRKGFNFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
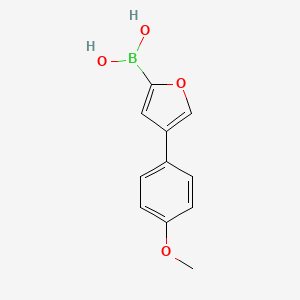
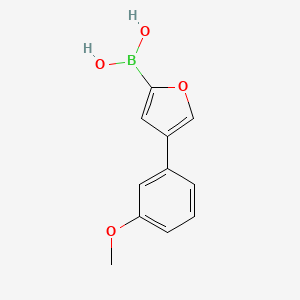
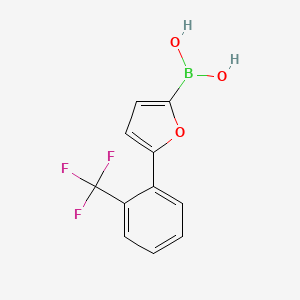
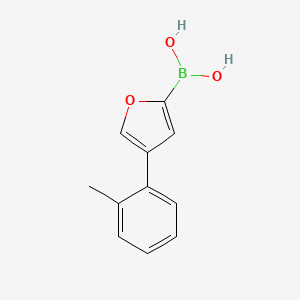
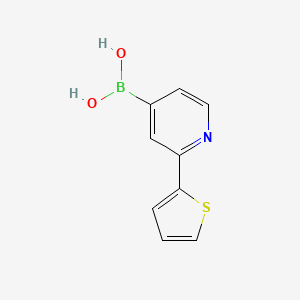
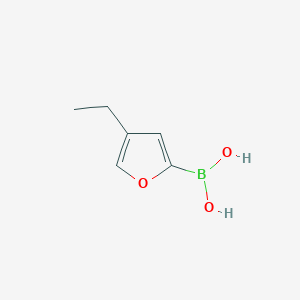
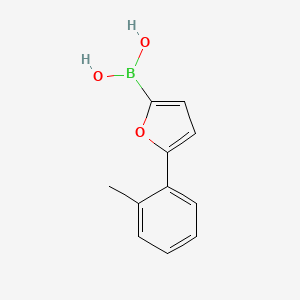
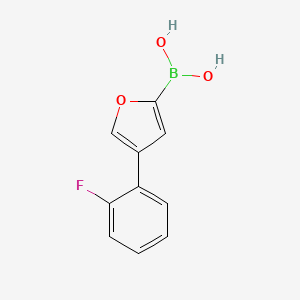
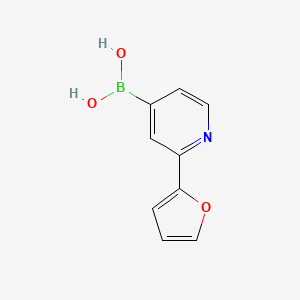
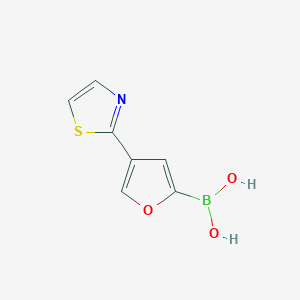
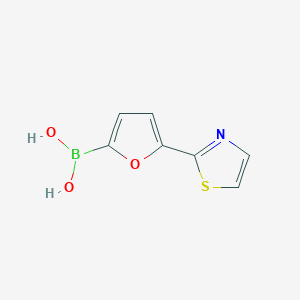
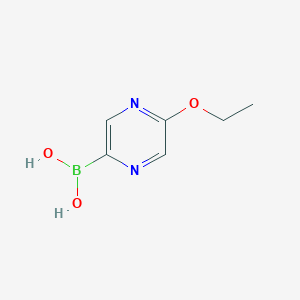
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

